molecular formula C16H13Br2NO5S B280685 4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate

4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate

Cat. No.: B280685
M. Wt: 491.2 g/mol
InChI Key: POMNEJLQTIAEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the sulfonamide family, which is known for its broad range of biological activities.

Mechanism of Action

The mechanism of action of 4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate varies depending on its application. As an inhibitor of enzymes, the compound binds to the active site of the enzyme and prevents its function. As an antibacterial and antifungal agent, the compound disrupts the cell membrane of the microorganism, leading to cell death. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse. Inhibition of carbonic anhydrase has been shown to reduce the production of bicarbonate ions, leading to a decrease in pH. Inhibition of β-lactamase can increase the effectiveness of β-lactam antibiotics. The antibacterial and antifungal properties of the compound make it a potential candidate for the development of new antimicrobial agents. In cancer cells, this compound has been shown to induce cell death and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate in lab experiments include its broad range of biological activities, its ability to act as a fluorescent probe, and its potential as a lead compound for drug development. However, the compound's high toxicity limits its use in some experiments, and its synthesis can be challenging and time-consuming.

Future Directions

There are several potential future directions for research on 4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate. One area of focus could be the development of new antimicrobial agents based on the compound's antibacterial and antifungal properties. Another direction could be the investigation of the compound's potential as an anticancer agent. Additionally, the use of this compound as a fluorescent probe could be further explored for its applications in biological imaging. Finally, the synthesis of analogs of the compound could lead to the discovery of new lead compounds for drug development.

Synthesis Methods

The synthesis of 4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 4-aminophenyl acetate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonamide, which is then acetylated to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate has been used in a variety of scientific research applications. It has been studied for its potential as an inhibitor of enzymes such as carbonic anhydrase and β-lactamase. The compound has also been investigated for its antibacterial and antifungal properties, as well as its ability to inhibit cancer cell growth. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.

Properties

Molecular Formula

C16H13Br2NO5S

Molecular Weight

491.2 g/mol

IUPAC Name

[4-[acetyl-(2,5-dibromophenyl)sulfonylamino]phenyl] acetate

InChI

InChI=1S/C16H13Br2NO5S/c1-10(20)19(13-4-6-14(7-5-13)24-11(2)21)25(22,23)16-9-12(17)3-8-15(16)18/h3-9H,1-2H3

InChI Key

POMNEJLQTIAEEB-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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